molecular formula C14H19N3O2 B2884740 3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine CAS No. 1797222-06-0

3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine

Cat. No.: B2884740
CAS No.: 1797222-06-0
M. Wt: 261.325
InChI Key: DZMCDKNQMJTOIH-UHFFFAOYSA-N
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Description

3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine is a chemical compound with a unique structure that combines a cyclopropyl group, a piperidine ring, and a pyridazine moiety.

Preparation Methods

The synthesis of 3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. The synthetic route often includes the following steps:

    Preparation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents.

    Formation of the Piperidine Ring: Piperidine can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of 1,5-diaminopentane.

    Synthesis of the Pyridazine Moiety: Pyridazine derivatives can be prepared through the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Assembly of the Final Compound: The final step involves the coupling of the cyclopropyl group, piperidine ring, and pyridazine moiety through reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling

Chemical Reactions Analysis

3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments

Scientific Research Applications

3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.

    Industry: The compound is utilized in the development of new materials and chemical products, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine can be compared with other similar compounds, such as:

    Cyclopropyl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanol: This compound has a similar structure but contains a hydroxyl group instead of a ketone.

    Cyclopropyl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone: This compound differs by having an ethyl group instead of a methylene group.

    Cyclopropyl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propane: This compound has a propane group instead of a methylene group, leading to different chemical properties

Properties

IUPAC Name

cyclopropyl-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10-2-5-13(16-15-10)19-12-6-8-17(9-7-12)14(18)11-3-4-11/h2,5,11-12H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMCDKNQMJTOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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